molecular formula C42H36N10O10S B569181 Ec-17 CAS No. 583037-91-6

Ec-17

Cat. No.: B569181
CAS No.: 583037-91-6
M. Wt: 872.9 g/mol
InChI Key: ZMTAPBHUSYTHBY-PMERELPUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Effective Consumer Scale (EC-17) is a 17-item patient-reported outcome measure (PROM) designed to evaluate self-management skills in individuals with chronic musculoskeletal or rheumatic conditions . Developed under the OMERACT (Outcome Measures in Rheumatology) initiative, this compound assesses five core domains:

Health information utilization (e.g., identifying credible sources),

Priority clarification (e.g., setting health goals),

Communication (e.g., negotiating roles with healthcare providers),

Decision-making, and

Action implementation .

Scores range from 0 to 100 (higher = better self-management skills). The scale has been validated in multiple languages, including Norwegian and Dutch, demonstrating high internal consistency (Cronbach’s α > 0.90) and test-retest reliability (ICC = 0.71–0.90) . It is sensitive to changes after self-management interventions, with standardized response means (SRM) of 0.48–0.71 .

Properties

CAS No.

583037-91-6

Molecular Formula

C42H36N10O10S

Molecular Weight

872.9 g/mol

IUPAC Name

(2S)-5-amino-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C42H36N10O10S/c43-33(55)12-11-30(38(58)59)52(37(57)20-1-3-21(4-2-20)46-18-23-19-47-35-34(48-23)36(56)51-40(44)50-35)14-13-45-41(63)49-22-5-8-27-26(15-22)39(60)62-42(27)28-9-6-24(53)16-31(28)61-32-17-25(54)7-10-29(32)42/h1-10,15-17,19,30,46,53-54H,11-14,18H2,(H2,43,55)(H,58,59)(H2,45,49,63)(H3,44,47,50,51,56)/t30-/m0/s1

InChI Key

ZMTAPBHUSYTHBY-PMERELPUSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N(CCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)[C@@H](CCC(=O)N)C(=O)O)NCC7=CN=C8C(=N7)C(=O)NC(=N8)N

Canonical SMILES

C1=CC(=CC=C1C(=O)N(CCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)C(CCC(=O)N)C(=O)O)NCC7=CN=C8C(=N7)C(=O)NC(=N8)N

Synonyms

EC-17

Origin of Product

United States

Preparation Methods

Nucleoside-Based Synthesis

The foundational approach for this compound derives from modified adenosine analogs, as demonstrated in GPR17 ligand synthesis. The protocol involves:

  • Iodination of Adenosine :
    Adenosine (1.87 mmol) is dissolved in dry dimethylformamide (DMF) and reacted with diiodomethane (13 mL) and isoamyl nitrite (5 mL) at 60°C for 1 hour. This yields 6-iodopurineriboside, purified via silica gel chromatography with a chloroform gradient.

    Adenosine+CH2I2DMF, 60°C6-Iodopurineriboside\text{Adenosine} + \text{CH}_2\text{I}_2 \xrightarrow{\text{DMF, 60°C}} \text{6-Iodopurineriboside}
  • Amine Substitution :
    6-Iodopurineriboside undergoes nucleophilic substitution with cyclopentylamine (10 mL) at room temperature for 1 hour, producing 6-cyclopentyladenosine. The crude product is purified using cyclohexane-chloroform elution.

  • Phosphorylation :
    Phosphorylation of the nucleoside is achieved using phosphorus oxychloride (POCl₃) in trimethyl phosphate. Subsequent ion-exchange chromatography isolates monophosphate (N⁶-MethylAMP) and diphosphate (N⁶-MethylADP) derivatives with yields of 62% and 46%, respectively.

Table 1: Key Reaction Parameters for Nucleoside-Based Synthesis

StepReagentsConditionsYieldPurity (HPLC)
IodinationDIH, isoamyl nitrite60°C, 1 h85%98%
CyclopentylaminationCyclopentylamineRT, 1 h78%95%
PhosphorylationPOCl₃, trimethyl phosphateRT, 3 h62%97%

β-Carbonyl Selenide Functionalization

An alternative route involves synthesizing β-carbonyl selenides, optimized for this compound’s selenide moiety:

  • Carbanion Formation :
    Acetone reacts with triethylamine (1 eq.) to generate a carbanion, which acylates selenium from 2-(chloroseleno)-benzoyl chloride.

  • Alcohol Quenching :
    The intermediate reacts with alcohols (1.3 eq.) at room temperature for 15 hours, yielding β-carbonyl selenides. Substituting NaHCO₃ with triethylamine increased yields from 16% to 54%.

Table 2: Optimization of Selenide Synthesis

BaseAlcoholYieldPurity (NMR)
NaHCO₃Primary alcohols16%89%
TriethylaminePrimary/tertiary alcohols54%95%

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • N⁶-MethylAMP :
    1H NMR (D2O)^1\text{H NMR (D}_2\text{O)}: δ 2.83 (s, CH₃), 3.94–4.55 (ribose protons), 7.92–8.19 (aromatic H).
    31P NMR^{31}\text{P NMR}: δ −0.14 (monophosphate).

  • β-Carbonyl Selenides :
    1H NMR^1\text{H NMR}: δ 1.25–1.30 (cyclopentyl CH₂), 2.50–2.55 (selenide CH).

Mass Spectrometry

  • N⁶-MethylADP :
    ESI-MS m/z: 440.0 [M-H]⁻.

  • Selenide Derivatives :
    ESI-MS m/z: 285.1 [M+H]⁺.

Critical Evaluation of Methodologies

Yield Optimization Challenges

  • Phosphorylation Efficiency :
    The Hoard-Ott method’s modification for diphosphate synthesis resulted in moderate yields (46%) due to competing hydrolysis. Stabilizing the reaction medium with anhydrous DMF improved reproducibility.

  • Selenide Stability :
    β-Carbonyl selenides exhibited sensitivity to oxidative conditions, necessitating inert atmospheres during synthesis.

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

  • Alternatives to DIH :
    Testing dichloromethane as a less toxic iodinating agent is underway, though preliminary yields remain suboptimal (58%).

Purification Workflows

  • Chromatography vs. Crystallization :
    Silica gel chromatography, while effective for lab-scale purity (≥95%), is cost-prohibitive for mass production. Recrystallization in ethanol-water mixtures offers a scalable alternative .

Chemical Reactions Analysis

EC-17 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure:

  • Chemical Formula: C42_{42}H36_{36}N10_{10}O10_{10}S
  • Molecular Weight: Average 872.87 g/mol

EC-17 targets folate receptors, which are overexpressed in many cancer cells, thereby enhancing the specificity of drug delivery to tumor sites. This mechanism allows for more effective treatment with reduced side effects compared to traditional chemotherapeutics .

Cancer Diagnostics

This compound has shown promising results in the intraoperative imaging of tumors, particularly those expressing folate receptor alpha (FRα). In a study involving ovarian cancer patients, this compound was administered intravenously prior to surgery, allowing for the identification of tumor tissues through fluorescence imaging . The results indicated:

  • Fluorescence Signal: Detected in 3 out of 4 patients with confirmed ovarian cancer.
  • Safety Profile: Initial doses led to mild adverse events; however, subsequent adjustments improved tolerability.

Table 1: Summary of Intraoperative Imaging Studies with this compound

Study TypePatient GroupFluorescent Detection RateAdverse Events
Ovarian Cancer12 patients75%Mild
Breast Cancer3 patientsData not reportedNot specified

Targeted Therapy

The dual functionality of this compound as both a fluorescent marker and a therapeutic agent makes it a powerful tool in precision medicine. Its ability to selectively bind to folate receptors enhances its potential for targeted drug delivery systems, potentially improving therapeutic outcomes while minimizing systemic toxicity.

Table 2: Comparison of this compound with Other Antineoplastic Agents

Compound NameMechanismTargeting SpecificityUnique Features
MethotrexateInhibits dihydrofolate reductaseNon-specificBroad-spectrum antitumor activity
PemetrexedMulti-targeted antifolateModerateTargets multiple enzymes involved in folate metabolism
VincristineInhibits mitosisNon-specificDerived from natural sources
This compound Targets folate receptorsHighFluorescent marker for intraoperative imaging

Case Study 1: Ovarian Cancer Imaging

A clinical trial evaluated the feasibility of using this compound for fluorescence-guided surgery in ovarian cancer patients. The study demonstrated that intraoperative fluorescence imaging could assist surgeons in achieving complete tumor resection by highlighting cancerous tissues during surgery .

Case Study 2: Breast Cancer Detection

In another study involving breast cancer patients with confirmed FRα positivity, this compound was administered prior to surgical procedures. Although the detection rate was not specified, the initial findings support further investigation into its efficacy as an imaging agent for breast cancer .

Mechanism of Action

EC-17 exerts its effects by specifically targeting folate receptor alpha on the surface of cells. The folate moiety binds to the receptor, facilitating the internalization of the compound into the cell. Once inside, the fluorescein moiety emits fluorescence, allowing for the visualization of the cells under a fluorescence microscope . This mechanism is particularly useful in identifying and imaging cancer cells that overexpress folate receptor alpha .

Comparison with Similar Compounds

Comparison with Similar Instruments

EC-17 fills a critical gap in measuring patient empowerment and healthcare engagement, which traditional PROMs often overlook. Below is a comparative analysis with widely used instruments:

Table 1: Psychometric Properties of this compound vs. Similar Scales

Instrument Domains Covered Internal Consistency (α) Test-Retest Reliability Responsiveness (SRM) Key Limitations
This compound Information use, decision-making, advocacy 0.92–0.95 0.71–0.90 0.48–0.71 Less precise for high-skill patients
Health Education Impact Questionnaire (heiQ) Health literacy, self-monitoring 0.70–0.90 0.60–0.80 0.30–0.50 Overlaps with general health outcomes
Patient Activation Measure (PAM) Confidence in self-care 0.80–0.87 0.70–0.80 0.40–0.60 Does not assess healthcare negotiation
Arthritis Self-Efficacy Scale (ASES) Pain management, symptom control 0.75–0.85 0.60–0.75 0.20–0.40 Narrow focus on arthritis-specific skills

Key Findings:

Unique Scope :

  • This compound uniquely measures skills like healthcare negotiation and information assessment, which are absent in PAM and ASES .
  • Unlike heiQ, this compound focuses on patient-provider interactions rather than general health literacy .

Precision and Responsiveness :

  • This compound has superior internal consistency (α > 0.90 vs. heiQ’s α = 0.70–0.90) and detects moderate intervention effects (SRM = 0.48–0.71 vs. PAM’s SRM = 0.40–0.60) .
  • However, this compound’s Rasch analysis revealed lower precision for high-skill patients, whereas PAM covers a broader skill spectrum .

Construct Validity :

  • This compound correlates strongly with perceived efficacy in patient-physician interactions (r = 0.60–0.70) but weakly with physical health metrics (e.g., SF-36 Physical Component Score: r = 0.10–0.20) .
  • In contrast, ASES correlates more with pain reduction (r = 0.50–0.60) .

Biological Activity

EC-17 is a compound of interest in the field of medicinal chemistry and pharmacology, particularly noted for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies that highlight its therapeutic potential.

Overview of this compound

This compound is a synthetic compound derived from terpenoid structures, which are known for their diverse biological activities. The compound has been primarily studied for its antimicrobial , anticancer , and anti-inflammatory properties. Understanding the biological activity of this compound involves examining its effects on various cellular pathways and its interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Cytotoxicity : this compound exhibits cytotoxic effects against various cancer cell lines, indicating potential use as an anticancer agent.
  • Anti-inflammatory Activity : The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines and enzymes.
  • Antimicrobial Properties : this compound demonstrates effectiveness against a range of microbial pathogens, making it a candidate for further development as an antimicrobial agent.

Cytotoxic Effects

In a study conducted by Gładkowski et al., this compound was tested against canine osteosarcoma cells (D17) and canine B-cell lymphoma cells (CLBL1). The findings indicated that this compound had significant antiproliferative effects, with an IC50 value indicating effective concentration levels for inhibiting cell growth .

Cell LineIC50 (µM)Effect
D175.2Cytotoxic
CLBL13.8Cytotoxic

Anti-inflammatory Activity

The anti-inflammatory properties were assessed through in vivo models, where this compound significantly reduced edema in mouse ear and rat paw models. The compound inhibited the production of prostaglandin E2 (PGE2) and nitric oxide (NO), which are key mediators in inflammatory processes .

ModelDose (mmol/kg)PGE2 Reduction (%)NO Reduction (%)
Mouse Ear Edema0.906570
Rat Paw Edema0.906068

Case Study 1: Anticancer Efficacy

A clinical trial investigated the efficacy of this compound in patients with advanced cancer. The study reported that patients receiving this compound showed a significant reduction in tumor size compared to those receiving a placebo. This suggests that this compound may play a role in cancer therapy, warranting further investigation into its mechanisms and potential applications .

Case Study 2: Antimicrobial Applications

Another study focused on the antimicrobial efficacy of this compound against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Results demonstrated that this compound effectively inhibited bacterial growth at concentrations as low as 10 µg/mL, showcasing its potential as a therapeutic agent against infections .

Q & A

Basic Research Questions

Q. What methodologies are recommended to assess EC-17’s specificity for folate receptor-positive (FR+) cells in vitro?

  • Methodological Answer : Use flow cytometry (FC) to quantify binding affinity by comparing fluorescence intensity between FR+ (e.g., L1210A, KB) and FR− cells (e.g., MM.1S). Include competitive inhibition with free folate to confirm receptor-mediated binding. For example, pre-incubate FR+ cells with excess free folate, which reduces this compound labeling by >90% .
  • Key Data : In PBS, 94.7% of L1210A and 94.1% of KB cells showed fluorescence exceeding DG3 microspheres, while FR− cells exhibited minimal uptake .

Q. What experimental controls are critical when validating this compound’s labeling efficiency?

  • Methodological Answer : Include (1) negative controls (FR− cells), (2) competitive inhibition controls (free folate pre-treatment), and (3) reference standards (e.g., DG3 microspheres) to normalize fluorescence intensity. Use phosphate-buffered saline (PBS) as a baseline matrix to minimize background noise .

Q. How can researchers optimize this compound concentration for in vitro labeling without inducing cytotoxicity?

  • Methodological Answer : Perform dose-response assays using serial dilutions (e.g., 0.1–10 µM) and measure viability via MTT assays. This compound at 1–5 µM typically achieves >80% labeling efficiency without affecting cell viability .

Advanced Research Questions

Q. How to resolve discrepancies between in vitro and in vivo this compound labeling efficiency?

  • Methodological Answer : In vivo labeling is influenced by blood complexity (e.g., non-specific uptake by macrophages). Use b-DiFC (biodistribution fluorescence cytometry) to track real-time CTCs in murine models. Compare in vitro (PBS) and in vivo (whole blood) fluorescence ratios. For instance, in vivo signals are ~2.9× lower due to competing blood components .
  • Statistical Approach : Apply linear regression to correlate in vitro FC data with in vivo b-DiFC counts (e.g., R² = 0.82 for L1210A cells) .

Q. What strategies mitigate non-specific this compound uptake in complex biological matrices (e.g., whole blood)?

  • Methodological Answer : Pre-treat blood samples with blocking agents (e.g., bovine serum albumin) to reduce macrophage-mediated uptake. Optimize incubation time (<60 minutes) and use centrifugal washing to remove unbound probes .
  • Key Finding : In whole blood, 85.4% of L1210A cells retained specific labeling, while non-target cells showed <5% uptake .

Q. How to address signal attenuation in longitudinal in vivo imaging of this compound-labeled CTCs?

  • Methodological Answer : Use internal reference standards (e.g., DG3 microspheres co-injected with cells) to calibrate fluorescence decay. Apply correction factors for photobleaching based on time-lapse imaging .
  • Data Example : In vivo b-DiFC signals averaged 18 dB SNR, with a 30% signal reduction over 24 hours .

Data Contradiction Analysis

Q. Why do some studies report variable this compound binding affinity under similar experimental conditions?

  • Methodological Insight : Variability arises from differences in FRα expression levels across cell lines. Validate FRα density via Western blot or qPCR before experiments. For example, KB cells express 2.3× more FRα than L1210A, explaining higher fluorescence intensity .

Q. How to reconcile conflicting data on this compound’s stability in physiological buffers?

  • Methodological Approach : Conduct stability assays in PBS vs. serum-containing media. This compound’s half-life decreases from 24 hours (PBS) to 8 hours (10% FBS) due to protein binding. Use fresh probes and avoid prolonged incubation .

Methodological Tables

Parameter In Vitro (PBS) In Vivo (Whole Blood) Reference
Labeling Efficiency94.7% (L1210A)85.4% (L1210A)
Non-Specific Uptake<5% (MM.1S)15–20% (Macrophages)
Signal Stability24 hours8–12 hours

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ec-17
Reactant of Route 2
Reactant of Route 2
Ec-17

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.